molecular formula C15H20N4OS B11095606 4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11095606
M. Wt: 304.4 g/mol
InChI Key: GFFSGRSWAUOQCY-UHFFFAOYSA-N
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Description

4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isothiocyanate, followed by cyclization with morpholine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one: Similar structure but with an oxygen atom instead of sulfur.

    4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-sulfide: Contains a sulfide group instead of a thione group.

Uniqueness

The presence of the thione group in 4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific redox reactions. This makes it distinct from its oxygen and sulfide analogs, which may have different reactivity and biological activities.

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

4-ethyl-2-(morpholin-4-ylmethyl)-5-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C15H20N4OS/c1-2-18-14(13-6-4-3-5-7-13)16-19(15(18)21)12-17-8-10-20-11-9-17/h3-7H,2,8-12H2,1H3

InChI Key

GFFSGRSWAUOQCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=S)CN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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